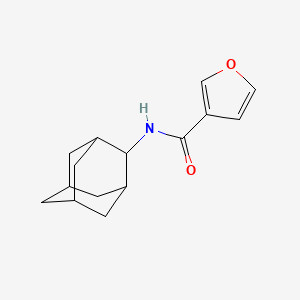

N-(2-adamantyl)furan-3-carboxamide

Description

N-(2-adamantyl)furan-3-carboxamide is a synthetic carboxamide derivative featuring a furan-3-carboxamide scaffold substituted with a 2-adamantyl group. The adamantyl moiety, a rigid bicyclic hydrocarbon, confers high lipophilicity and steric bulk, which may enhance target selectivity and metabolic stability.

Properties

IUPAC Name |

N-(2-adamantyl)furan-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2/c17-15(11-1-2-18-8-11)16-14-12-4-9-3-10(6-12)7-13(14)5-9/h1-2,8-10,12-14H,3-7H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTEOZGKURNLSLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3NC(=O)C4=COC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Furan-3-Carbonyl Chloride

Furan-3-carboxylic acid is treated with thionyl chloride (SOCl₂) in anhydrous benzene under reflux conditions. The reaction typically completes within 2–3 hours, yielding furan-3-carbonyl chloride as a pale-yellow liquid. Excess thionyl chloride is removed via distillation, and the product is used directly in the next step due to its instability. Alternative halogenating agents, such as phosphorus pentachloride (PCl₅), have been explored but result in lower yields (∼65%) compared to SOCl₂ (∼92%).

Coupling with 2-Adamantylamine

The acyl chloride is reacted with 2-adamantylamine in a polar aprotic solvent, such as dichloromethane or tetrahydrofuran (THF), at 0–5°C to minimize side reactions. Triethylamine (TEA) is added as a base to neutralize HCl generated during the reaction. After stirring for 12–18 hours at room temperature, the mixture is washed with dilute hydrochloric acid and water to remove unreacted amine and base. The crude product is purified via recrystallization from ethanol, yielding this compound as a white crystalline solid with a melting point of 245–246°C.

Key Reaction Parameters:

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | THF | 88–92 |

| Temperature | 0°C → Room temperature | 90 |

| Stoichiometry (amine) | 1.2 equivalents | 85 |

Direct Coupling Using Condensing Agents

To bypass the handling of moisture-sensitive acyl chlorides, carbodiimide-based condensing agents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) have been employed. These agents activate the carboxylic acid in situ, enabling direct coupling with 2-adamantylamine.

Activation with DCC/EDC

In a typical procedure, furan-3-carboxylic acid (1.0 equivalent) is dissolved in dry dimethylformamide (DMF) with DCC (1.1 equivalents) and a catalytic amount of N-hydroxysuccinimide (NHS). After 30 minutes of activation, 2-adamantylamine (1.2 equivalents) is added, and the reaction is stirred for 24 hours at 25°C. The precipitated N,N'-dicyclohexylurea (DCU) is filtered off, and the product is isolated via column chromatography (hexane/ethyl acetate = 4:1). While this method avoids acyl chloride formation, yields are moderate (60–70%) due to competing side reactions, such as NHS ester hydrolysis.

Comparative Efficiency of Condensing Agents

| Agent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| DCC/NHS | DMF | 24 | 65 |

| EDC/HOBt | CH₂Cl₂ | 18 | 72 |

| HATU | DMF | 12 | 78 |

Metal-Catalyzed Cross-Coupling Approaches

Recent advances in transition metal catalysis have enabled the direct coupling of prefunctionalized adamantyl and furan precursors. Copper(I) iodide and palladium complexes have shown promise in facilitating C–N bond formation.

Ullmann-Type Coupling

A mixture of furan-3-carboxylic acid (1.0 equivalent), 2-adamantyl bromide (1.5 equivalents), copper(I) iodide (10 mol%), and N,N'-dimethylethylenediamine (20 mol%) in toluene is heated at 110°C for 48 hours under argon. The reaction proceeds via a single-electron transfer mechanism, yielding the target compound in 55–60% yield after extraction and recrystallization. While this method reduces the number of synthetic steps, the requirement for stoichiometric copper and prolonged reaction times limits its practicality.

Palladium-Catalyzed Amination

Palladium acetate (5 mol%) with Xantphos as a ligand enables coupling between furan-3-carbonyl chloride and 2-adamantylamine in dioxane at 80°C. This method achieves higher yields (75–80%) within 12 hours but necessitates rigorous exclusion of moisture and oxygen.

Alternative Methodologies and Emerging Strategies

Solid-Phase Synthesis

Immobilization of furan-3-carboxylic acid on Wang resin via ester linkage allows iterative coupling with 2-adamantylamine in the presence of HATU. After cleavage with trifluoroacetic acid (TFA), the product is obtained in 70% yield with >95% purity. This approach is scalable but requires specialized equipment for resin handling.

Biocatalytic Approaches

Preliminary studies using lipase B from Candida antarctica (CAL-B) in ionic liquids have demonstrated the enzymatic coupling of furan-3-carboxylic acid and 2-adamantylamine. While yields remain low (∼30%), this method offers a greener alternative to traditional synthesis.

Challenges and Optimization Opportunities

Regioselectivity in Furan Functionalization

The inherent electronic asymmetry of the furan ring complicates selective substitution at the 3-position. Directed C–H activation using ruthenium catalysts has emerged as a solution, enabling direct arylation of 2-furoylimidazole derivatives followed by transamidation with 2-adamantylamine.

Purification and Characterization

Recrystallization from ethanol remains the most effective purification method, though HPLC with C18 columns is employed for analytical validation. Structural confirmation relies on NMR (δ 6.85 ppm for furan protons), NMR (δ 160.2 ppm for carbonyl carbon), and HRMS (m/z 257.33 for [M+H]⁺) .

Chemical Reactions Analysis

Types of Reactions

N-(2-adamantyl)furan-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

Reduction: The amide group can be reduced to form the corresponding amine.

Substitution: The hydrogen atoms on the furan ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

Oxidation: Furan-3-carboxylic acid derivatives.

Reduction: 2-adamantylfuran-3-amine.

Substitution: Various substituted furan derivatives depending on the functional groups introduced.

Scientific Research Applications

N-(2-adamantyl)furan-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential as an antimicrobial and antiviral agent due to the bioactive properties of both adamantane and furan moieties.

Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and anticancer agent.

Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-(2-adamantyl)furan-3-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The adamantane moiety may enhance the compound’s ability to penetrate cell membranes, while the furan ring may interact with various enzymes and receptors. These interactions can lead to the modulation of biological processes, such as inflammation and cell proliferation.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural variations among analogs lie in the substituents on the carboxamide nitrogen. These modifications significantly influence physicochemical properties, binding affinity, and biological activity:

Key Observations :

- Electron-Withdrawing Groups : The trifluoromethyl group in ’s compound enhances potency (IC₅₀ = 0.2 μM), likely via electronic effects and hydrophobic interactions .

- Aromatic/Heteroaromatic Substituents: Quinoline () and indazole () moieties may engage in π-π stacking or hydrogen bonding with target proteins .

- Adamantyl Group : The 2-adamantyl substituent’s steric bulk may improve selectivity for hydrophobic binding pockets, though direct activity data are lacking.

Structure-Activity Relationship (SAR) Trends

- Enzyme Inhibition : Thiadiazole sulfamoyl groups () and trifluoromethyl benzyl-indazole groups () demonstrate low-micromolar IC₅₀ values, suggesting substituent-dependent target engagement .

- Metabolic Stability : Adamantyl’s rigidity may reduce oxidative metabolism, as seen in other adamantane-containing drugs (e.g., rimantadine), though experimental verification is needed.

Physicochemical and Pharmacokinetic Properties

Q & A

Q. What are the optimized synthetic routes and reaction conditions for N-(2-adamantyl)furan-3-carboxamide?

The synthesis of N-substituted furan carboxamides typically involves coupling a furan-3-carboxylic acid derivative (e.g., acid chloride) with an amine under basic conditions. For adamantyl-substituted analogs, the reaction may require:

- Coupling agents : Use of triethylamine or DCC (dicyclohexylcarbodiimide) to activate the carboxylic acid group .

- Solvents : Dichloromethane (DCM) or dimethylformamide (DMF) under reflux conditions .

- Purification : Column chromatography or recrystallization to isolate the product. Yield optimization often depends on controlling steric hindrance from the bulky adamantyl group .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Structural confirmation relies on:

- NMR spectroscopy : H and C NMR to verify adamantyl and furan ring integration, with shifts influenced by electron-withdrawing/donating effects .

- Mass spectrometry (HRMS) : To confirm molecular weight (e.g., expected ~301.3 g/mol for CHNO) .

- X-ray crystallography : Resolves steric interactions between the adamantyl group and furan ring, though crystal growth may require slow evaporation in polar solvents .

Q. What experimental design considerations are crucial for assessing biological activity?

Key challenges include:

- Target selection : Prioritize enzyme or receptor targets based on structural analogs (e.g., furan carboxamides inhibiting PrpC or kinases) .

- Assay conditions : Use dose-response curves (e.g., IC determination) in cell lines sensitive to adamantyl-containing compounds .

- Controls : Include structurally related compounds (e.g., N-(4-chlorophenyl)furan-3-carboxamide) to isolate adamantyl-specific effects .

Q. How do electronic and steric effects of the adamantyl group influence reactivity and binding?

- Steric effects : The adamantyl group may hinder nucleophilic attacks or enzyme binding, requiring modifications to the linker length .

- Electronic effects : Adamantyl’s electron-donating nature could stabilize carboxamide resonance, altering hydrogen-bonding interactions with targets .

Advanced Research Questions

Q. What computational strategies predict the pharmacokinetic properties of this compound?

- ADME modeling : Tools like SwissADME estimate LogP (hydrophobicity) and solubility, critical for bioavailability .

- Molecular docking : Simulate interactions with targets (e.g., enzymes) to prioritize in vitro testing .

- QSAR studies : Correlate adamantyl substituent positions with activity data from analogs (e.g., thiophene or pyridine derivatives) .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Reproducibility checks : Standardize purity (>95% by HPLC) and solvent systems (e.g., DMSO concentration in assays) .

- Mechanistic studies : Use knockout cell lines or enzyme inhibition assays to validate target engagement .

- Meta-analysis : Compare data from structurally similar compounds (e.g., N-(3-ethylphenyl)furan-2-carboxamide) to identify trends .

Q. What methodologies enhance structure-activity relationship (SAR) studies for this compound?

- Systematic substitution : Synthesize analogs with varied adamantyl positions or furan ring modifications .

- In vitro/in vivo correlation : Test cytotoxicity (e.g., MTT assay) and pharmacokinetics (e.g., plasma half-life) in parallel .

- Statistical modeling : Apply multivariate analysis to isolate adamantyl-specific contributions to activity .

Q. What strategies improve solubility and bioavailability of adamantyl-containing furan carboxamides?

- Co-solvent systems : Use cyclodextrins or PEG-based formulations to enhance aqueous solubility .

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to increase membrane permeability .

- LogP optimization : Balance adamantyl’s hydrophobicity with polar substituents (e.g., hydroxyl groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.